Butyl 4-aminobenzoate
Overview
Description
Butyl 4-aminobenzoate, also known as this compound, is a local anesthetic commonly used in topical formulations. It is an ester of 4-aminobenzoic acid and butanol. This compound is known for its low water solubility and is primarily used for its anesthetic properties on mucous membranes and skin .
Mechanism of Action
Target of Action
Butamben primarily targets the voltage-gated calcium channels in dorsal root ganglion neurons . It also inhibits the sodium channels and acts as a delayed rectifier of potassium currents . These channels play a crucial role in the transmission of nerve impulses.
Mode of Action
Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons . This modification in the channels is thought to cause a disturbance of the channel kinetics acceleration . It is also reported that butamben inhibits the sodium channels and acts as a delayed rectifier of potassium currents . This results in the blockage of nerve impulse transmission, leading to local anesthesia .
Biochemical Pathways
The primary biochemical pathway affected by butamben is the nerve impulse transmission pathway. By inhibiting the voltage-gated calcium channels, sodium channels, and acting as a delayed rectifier of potassium currents, butamben disrupts the normal flow of ions across the nerve cell membrane. This disruption prevents the nerve cells from depolarizing and transmitting impulses, thereby causing local anesthesia .
Pharmacokinetics
It is known that butamben is suitable only for topical anesthesia due to its very low water solubility
Result of Action
The primary result of butamben’s action is the induction of local anesthesia. It achieves this by blocking the transmission of nerve impulses, which results in a loss of sensation in the area where it is applied .
Action Environment
The action of butamben can be influenced by various environmental factors. For instance, its low water solubility suggests that it may be less effective in aqueous environments . Additionally, the pH of the environment could potentially affect the ionization state of butamben, which in turn could influence its ability to cross cell membranes and exert its anesthetic effect.
Biochemical Analysis
Biochemical Properties
Butyl 4-aminobenzoate plays a significant role in biochemical reactions, particularly in its interaction with sodium ion channels on nerve membranes. It binds to specific sites on these channels, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This interaction is crucial for its anesthetic properties. Additionally, this compound interacts with various proteins and enzymes involved in nerve signal transmission, further enhancing its effectiveness as a local anesthetic .
Cellular Effects
This compound affects various types of cells, particularly nerve cells. It influences cell function by blocking sodium ion channels, which are essential for the generation and propagation of action potentials in neurons . This blockade results in a temporary loss of sensation in the targeted area. Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance within nerve cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to sodium ion channels on nerve cell membranes. By binding to these channels, it inhibits the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses . This inhibition leads to a decrease in membrane excitability and prevents the transmission of pain signals. Additionally, this compound may interact with other biomolecules, such as proteins and enzymes, to modulate their activity and contribute to its anesthetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that this compound can maintain its anesthetic properties for extended periods, although its effectiveness may diminish over time due to degradation . Additionally, prolonged exposure to this compound may lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively blocks nerve conduction without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, such as tissue irritation and systemic toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired anesthetic effect, and exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes responsible for its breakdown and elimination . It is metabolized in the liver by esterases, which hydrolyze the ester bond to produce 4-aminobenzoic acid and butanol . These metabolites are further processed and excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The localization and distribution of this compound can affect its anesthetic efficacy and duration of action .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting nerve cell membranes where sodium ion channels are located . This localization is crucial for its function as a local anesthetic. Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 4-aminobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with 1-butanol, followed by a Bechamp reduction to yield this compound . Alternatively, 4-aminobenzoic acid can be directly esterified with butanol .
Industrial Production Methods
In industrial settings, the synthesis of butamben involves the use of palladium catalysts for the liquid-phase hydrogenation of p-nitrobenzoic acid esters . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-aminobenzoate undergoes several types of chemical reactions, including:
Esterification: Formation of butamben from 4-aminobenzoic acid and butanol.
Reduction: Bechamp reduction of 4-nitrobenzoic acid to form butamben.
Common Reagents and Conditions
Esterification: Requires an acid catalyst and heat.
Reduction: Utilizes iron and hydrochloric acid in the Bechamp reduction process.
Major Products
Scientific Research Applications
Butyl 4-aminobenzoate is widely used in scientific research due to its anesthetic properties. Some of its applications include:
Comparison with Similar Compounds
Butyl 4-aminobenzoate is often compared to other local anesthetics such as benzocaine and tetracaine. While all three compounds share similar structures and anesthetic properties, butamben is unique due to its low water solubility and prolonged duration of action . This makes it particularly suitable for topical applications where extended anesthetic effects are desired.
Similar Compounds
Properties
IUPAC Name |
butyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWVALYLNVXWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Record name | N-BUTYL-P-AMINOBENZOATE | |
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DSSTOX Substance ID |
DTXSID7022417 | |
Record name | Butyl 4-aminobenzoate | |
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Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl-p-aminobenzoate is a yellow powder. Insoluble in water. (NTP, 1992), White odorless solid; Nearly insoluble in water; [Hawley] Yellow solid; Insoluble in water; [CAMEO] Faintly beige fine crystals; [MSDSonline] | |
Record name | N-BUTYL-P-AMINOBENZOATE | |
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Boiling Point |
343 to 345 °F at 8 mmHg (NTP, 1992), 173-174 °C @ 8 mm Hg | |
Record name | N-BUTYL-P-AMINOBENZOATE | |
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Solubility |
Insoluble (NTP, 1992), 1 g dissolves in about 7 liters water, Sol in dil acids, alc, chloroform, ether, and fatty oils., Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils., Soluble in thanol, ethyl ether, and benzene., In water, 3.35X10+2 mg/l @ 25 °C | |
Record name | N-BUTYL-P-AMINOBENZOATE | |
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Vapor Pressure |
0.000299 [mmHg] | |
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Mechanism of Action |
Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons. The modification in this channels is thought to cause a disturbance of the channel kinetics acceleration. It is reported as well that butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents. All the effects of butamben are performed in the root ganglion neurons which suggests that the related anesthetic effect may be caused by the reduced electrical excitability., ...ACTION IS TO INTERFERE WITH INITIATION & TRANSMISSION OF NERVE IMPULSE. PRESENT THEORY HOLDS THAT LOCAL ANESTHETICS PREVENT DEPOLARIZATION OF NERVE MEMBRANE &, HENCE, PROPAGATION OF IMPULSE. ...THOUGHT TO BE DUE TO INTERFERENCE WITH MUTUAL EXCHANGE OF SODIUM & POTASSIUM IONS ACROSS MEMBRANE. /LOCAL ANESTHETICS/ | |
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Color/Form |
Crystals from alc, White powder, White, amorphous powder | |
CAS No. |
94-25-7 | |
Record name | N-BUTYL-P-AMINOBENZOATE | |
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Melting Point |
136 °F (NTP, 1992), 58 °C | |
Record name | N-BUTYL-P-AMINOBENZOATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of butamben?
A1: Butamben primarily exerts its anesthetic effect by inhibiting voltage-gated ion channels, particularly those involved in pain signal transmission. [, , ]
Q2: Which specific ion channels are targeted by butamben?
A2: Butamben demonstrates inhibitory effects on various voltage-gated ion channels, including: * Voltage-gated calcium channels (N-type, L-type, and T-type) [, , , , ]* Voltage-gated potassium channels (Kv1.1 and hERG) [, ]
Q3: How does butamben affect the kinetics of these ion channels?
A3: Research suggests that clinically relevant concentrations of butamben accelerate the gating kinetics of the targeted ion channels, ultimately reducing the overall current amplitude. This effect is believed to contribute to its analgesic properties. [, , , ]
Q4: Does butamben exhibit selectivity towards specific ion channels?
A4: While butamben interacts with multiple ion channels, studies suggest a higher affinity for N-type calcium channels, which are predominantly found in nociceptive (pain-sensing) neurons. [, ] This selectivity may contribute to its long-duration analgesic effect with minimal motor blockade. [, ]
Q5: What is the molecular formula and weight of butamben?
A5: The molecular formula of butamben is C11H15NO2, and its molecular weight is 193.24 g/mol. [, , ]
Q6: Is there spectroscopic data available for butamben?
A6: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry have been employed to characterize butamben and its degradation products. [, , ] Additionally, rotational spectroscopy studies have provided insights into the conformational preferences of butamben. []
Q7: What formulation strategies have been explored to improve butamben's properties?
A8: Several formulation approaches have been investigated, including:* Liposomal encapsulation: Encapsulation of butamben in conventional and elastic liposomes has been shown to enhance its skin permeability and reduce its cytotoxicity, making it a promising strategy for topical anesthesia. [, ]* Cyclodextrin complexation: Complexation of butamben with methyl-β-cyclodextrin (RAMEB) improved drug loading and prolonged release from liposomes, further augmenting its anesthetic efficacy. []* Polylactic acid microspheres: Encapsulation in these microspheres has shown potential for sustained release of butamben. [, ]* Suspension formulations: These formulations, often containing surfactants like polysorbates, have been studied for epidural administration. [, , , ]
Q8: How does the route of administration affect butamben's efficacy?
A9: Butamben's efficacy is significantly influenced by the route of administration. Epidural administration of butamben suspensions has demonstrated prolonged analgesia without significant motor blockade. [, , , ] Topical application of butamben formulations, particularly liposomal gels, has also shown promising results for local anesthesia. [, ]
Q9: What are the advantages of using butamben in a sustained-release formulation?
A10: Sustained-release formulations of butamben offer several potential advantages for pain management, including:* Prolonged duration of action: This is particularly beneficial for treating chronic pain conditions, reducing the frequency of administration and improving patient compliance. [, ]* Reduced systemic exposure: Localized delivery minimizes the risk of systemic side effects associated with repeated systemic administration of analgesics. []
Q10: What preclinical models have been used to evaluate butamben's analgesic effects?
A11: The analgesic effects of butamben have been studied in various animal models, including:* Rat paw formalin test: This model assesses pain responses to formalin injection and has demonstrated the prolonged antinociceptive effects of butamben sciatic nerve blocks. []* Thermal hyperalgesia models: These models assess sensitivity to heat stimuli and have shown that butamben can effectively reduce heat hyperalgesia in rats with nerve injury. []* Inflammatory hyperalgesia models: These models involve inducing inflammation and assessing pain responses. Studies using these models have highlighted the potential of butamben-loaded lipid nanoparticles for managing inflammatory pain. []
Q11: What are the potential toxicological concerns associated with butamben?
A13: Although generally considered safe for topical and limited epidural use, butamben can induce methemoglobinemia, a condition where the blood's oxygen-carrying capacity is compromised. [] This risk is particularly relevant when used in high concentrations or over large surface areas. Careful consideration of dosage, application site, and patient-specific factors is crucial to minimize potential risks.
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